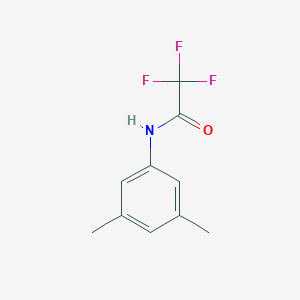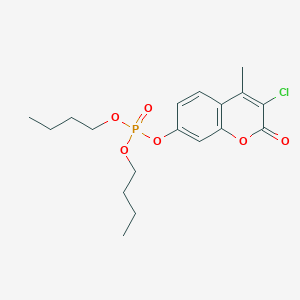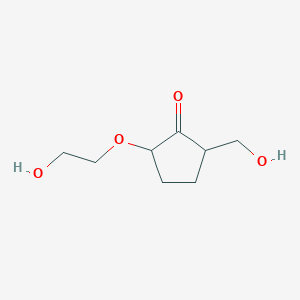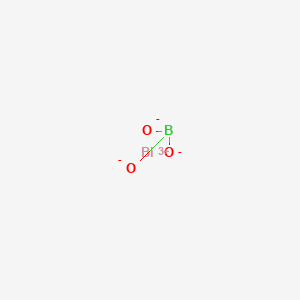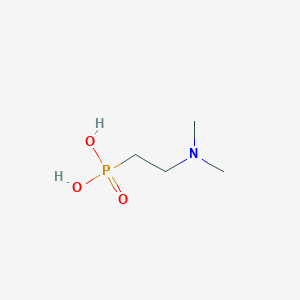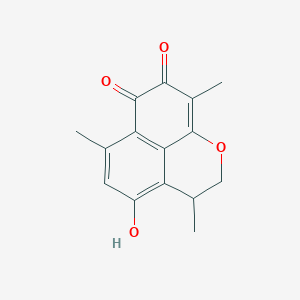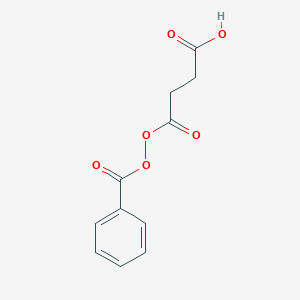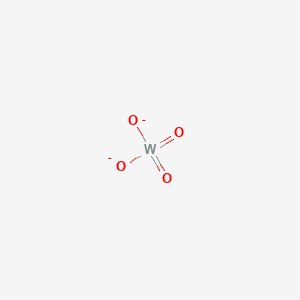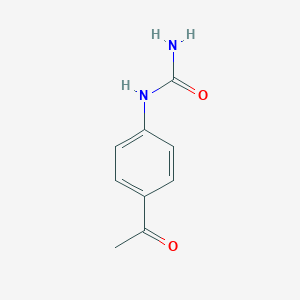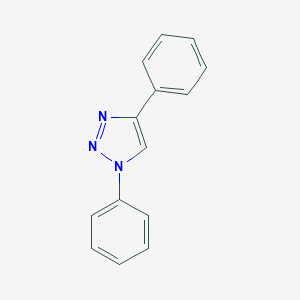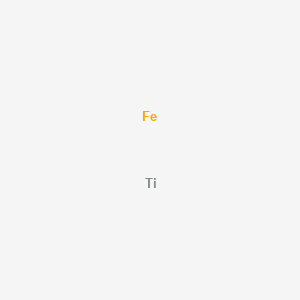
Iron, compound with titanium (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron titanium compounds, such as iron titanate (Fe₂TiO₅), are fascinating materials known for their unique properties and wide-ranging applications. These compounds belong to the family of titanates and are characterized by the interaction of iron (Fe) and titanium (Ti) elements with oxygen (O). Iron titanium compounds are utilized in various fields due to their exceptional chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron titanium compounds can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron oxide (Fe₂O₃) and titanium dioxide (TiO₂) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1200°C, resulting in the formation of iron titanate.
Industrial Production Methods
In industrial settings, the production of iron titanium compounds often involves the use of ilmenite (FeTiO₃) as a raw material. The ilmenite is subjected to a series of chemical processes, including reduction and oxidation, to extract titanium and iron oxides. These oxides are then combined and heated to produce iron titanium compounds. The Kroll process, which involves the reduction of titanium tetrachloride (TiCl₄) with magnesium, is also used to produce titanium metal, which can be further processed to form iron titanium compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Iron titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Iron titanium compounds can be oxidized using oxygen or air at elevated temperatures. This process results in the formation of higher oxidation states of iron and titanium.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO). These reactions typically occur at high temperatures and result in the formation of lower oxidation states of iron and titanium.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by the use of specific reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of iron titanium compounds can produce iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂), while reduction reactions can yield iron(II) oxide (FeO) and titanium(III) oxide (Ti₂O₃) .
Wissenschaftliche Forschungsanwendungen
Iron titanium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Iron titanium compounds are used as catalysts in various chemical reactions, including photocatalysis and redox reactions.
Biology: These compounds are explored for their potential use in biological applications, such as antimicrobial agents and drug delivery systems.
Industry: In industrial applications, iron titanium compounds are used in the production of high-strength alloys, coatings, and electronic devices.
Wirkmechanismus
The mechanism of action of iron titanium compounds involves their interaction with molecular targets and pathways. For example, in biological systems, iron titanium compounds can form hydrogen bonds with the constituents of microorganism cell-active sites, leading to the disruption of cell walls and membranes. This results in increased cell permeability and eventual cell death . In photocatalytic applications, the compounds can generate reactive oxygen species (ROS) that facilitate the degradation of organic pollutants .
Vergleich Mit ähnlichen Verbindungen
Iron titanium compounds can be compared with other similar compounds, such as iron aluminides, titanium aluminides, and nickel aluminides. These compounds share some common properties, such as high strength and corrosion resistance, but also exhibit unique characteristics:
Iron Aluminides: Known for their excellent oxidation resistance and high-temperature stability, iron aluminides are used in aerospace and automotive applications.
Titanium Aluminides: These compounds are lightweight and possess high strength-to-weight ratios, making them ideal for use in aircraft engines and other high-performance applications.
Iron titanium compounds stand out due to their unique combination of magnetic, electrical, and catalytic properties, which make them versatile materials for a wide range of applications.
Eigenschaften
CAS-Nummer |
12023-04-0 |
|---|---|
Molekularformel |
FeTi |
Molekulargewicht |
103.71 g/mol |
IUPAC-Name |
iron;titanium |
InChI |
InChI=1S/Fe.Ti |
InChI-Schlüssel |
IXQWNVPHFNLUGD-UHFFFAOYSA-N |
SMILES |
[Ti].[Fe] |
Kanonische SMILES |
[Ti].[Fe] |
Key on ui other cas no. |
12023-04-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


